Pacritinib

Übersicht

Beschreibung

Pacritinib is an orally administered, small molecule kinase inhibitor developed by CTI BioPharma. It is primarily used for the treatment of myelofibrosis, a type of bone marrow disorder. This compound received its first approval in February 2022 in the USA for treating adults with intermediate- or high-risk primary or secondary myelofibrosis with a platelet count below 50 × 10⁹/L .

Wissenschaftliche Forschungsanwendungen

Pacritinib hat bedeutende Anwendungen in verschiedenen Bereichen:

Chemie: Als Modellverbindung für die Untersuchung von Kinase-Inhibitoren.

Biologie: Hilft beim Verständnis der Rolle von Kinase-Inhibitoren in zellulären Prozessen.

Medizin: Wird hauptsächlich zur Behandlung von Myelofibrose und Graft-versus-Host-Krankheit eingesetzt

Industrie: Seine Synthese- und Produktionsmethoden werden untersucht, um effiziente industrielle Prozesse zu entwickeln.

5. Wirkmechanismus

This compound wirkt durch Hemmung der Januskinase 2 (JAK2) und der Fms-like Tyrosinkinase 3 (FLT3). Es blockiert die Wirkung dieser Kinasen, die an den Signalwegen beteiligt sind, die zur Proliferation von Myelozyten führen. Durch die Hemmung dieser Signalwege trägt this compound dazu bei, die Symptome der Myelofibrose zu reduzieren .

Ähnliche Verbindungen:

Ruxolitinib: Ein weiterer JAK1/2-Inhibitor zur Behandlung von Myelofibrose.

Momelotinib: Ein JAK1- und JAK2-Inhibitor mit ähnlichen Anwendungen.

Vergleich: this compound ist einzigartig in seiner selektiven Hemmung von JAK2 und FLT3, ohne JAK1 zu hemmen, wodurch das Risiko einer Thrombozytopenie im Vergleich zu anderen JAK-Inhibitoren reduziert wird . Dies macht this compound besonders vorteilhaft für Patienten mit niedrigen Thrombozytenzahlen .

Wirkmechanismus

Pacritinib works by inhibiting Janus kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3). It blocks the action of these kinases, which are involved in the signaling pathways that lead to the proliferation of myeloid cells. By inhibiting these pathways, this compound helps reduce the symptoms of myelofibrosis .

Similar Compounds:

Ruxolitinib: Another JAK1/2 inhibitor used for treating myelofibrosis.

Momelotinib: A JAK1 and JAK2 inhibitor with similar applications.

Comparison: this compound is unique in its selective inhibition of JAK2 and FLT3 without inhibiting JAK1, which reduces the risk of thrombocytopenia compared to other JAK inhibitors . This makes this compound particularly beneficial for patients with low platelet counts .

Zukünftige Richtungen

Pacritinib, a selective Jak2 inhibitor, was approved in 2022 to treat patients with symptomatic MF and a platelet count lower than 50 × 10 9 /L. Several other Jak inhibitors are in development to extend therapeutic benefits to those with either anemia or thrombocytopenia . The overactivation of Janus kinases 2 (JAK2) by gain-of-function mutations in the JAK2, Myeloproliferative leukemia virus oncogene, or Calreticulin genes are the most important factor in the development of Philadelphia-negative myeloproliferative neoplasms (MPNs). Therefore, therapeutic development has traditionally focused on inhibition of the JAK-STAT pathway .

Biochemische Analyse

Biochemical Properties

Pacritinib is a macrocyclic protein kinase inhibitor that mainly inhibits Janus kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3) . It also inhibits interleukin-1 receptor-associated kinase 1 (IRAK1) and activin A receptor, type I (ACVR1) . These interactions are crucial as they play significant roles in various biochemical reactions. For instance, JAK2 is involved in hematopoiesis and immune function, while FLT3 is essential for the proliferation of hematopoietic cells .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It influences cell function by inhibiting key signaling pathways such as the JAK-STAT pathway, which is crucial for cell proliferation and survival . Additionally, this compound has been shown to enhance erythropoiesis by inhibiting IRAK1, leading to improved anemia in patients with myelofibrosis . It also affects gene expression and cellular metabolism by modulating the activity of ACVR1, which regulates hepcidin production .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and inhibiting the activity of JAK2, FLT3, IRAK1, and ACVR1 . This inhibition prevents the phosphorylation and activation of downstream signaling molecules such as STAT5 and SMAD1/5/9, thereby disrupting cell signaling pathways that promote cell growth and survival . The inhibition of these kinases also leads to changes in gene expression, contributing to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and effective over extended periods, with a mean effective half-life of approximately 27.7 hours . Long-term studies have demonstrated its sustained efficacy in reducing spleen volume and improving symptoms in patients with myelofibrosis . There have been concerns about potential adverse effects such as bleeding and cardiac events, which necessitated a clinical hold during its development .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Higher doses have been shown to lead to complete tumor regression in mouse models of acute myeloid leukemia . At high doses, this compound can also cause toxic effects such as severe thrombocytopenia and anemia . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4 . It undergoes extensive metabolism to at least four identified metabolites, with the parent drug being the major circulating component in plasma . The two major metabolites, M1 and M2, represent 9.6% and 10.5% of the drug’s metabolic products, respectively . These metabolic pathways are crucial for understanding the drug’s pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its localization and accumulation in specific tissues . The drug’s distribution is influenced by its binding to plasma proteins, which affects its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is primarily localized in the cytoplasm, where it interacts with its target kinases . The drug’s localization is influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments . These factors are crucial for understanding the drug’s mechanism of action and optimizing its therapeutic potential.

Vorbereitungsmethoden

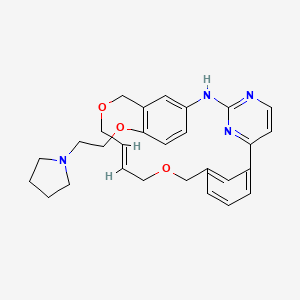

Synthetic Routes and Reaction Conditions: Pacritinib is synthesized from a compound 1-[3-(4-bromo-2-butene) methanol phenyl]-3-dimethylamino-2-propylene-1-keto and a compound 2-[2-(1-pyrrolidyl) ethoxy]-5-guanidyl phenyl methanol through a cyclization reaction under the action of an alkali accelerator . The process involves several steps, including the use of sodium borohydride and hydrazine hydrate for reduction and cyclization reactions .

Industrial Production Methods: The preparation method for this compound is characterized by easily obtained raw materials, a concise process, economic feasibility, and environmental protection, making it suitable for industrial production .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Pacritinib durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen:

Oxidation: Beinhaltet die Verwendung von Oxidationsmitteln wie Wasserstoffperoxid.

Reduktion: Natriumborhydrid und Hydrazinhydrat werden häufig verwendet.

Substitution: Halogenierte Verbindungen werden oft für Substitutionsreaktionen verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Zwischenprodukte, die weiterverarbeitet werden, um this compound zu erhalten .

Eigenschaften

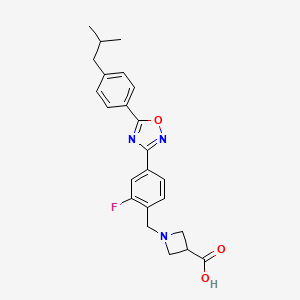

IUPAC Name |

(16E)-11-(2-pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N4O3/c1-2-13-32(12-1)14-17-35-27-9-8-25-19-24(27)21-34-16-4-3-15-33-20-22-6-5-7-23(18-22)26-10-11-29-28(30-25)31-26/h3-11,18-19H,1-2,12-17,20-21H2,(H,29,30,31)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXVIOGONBBTBY-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=C3COCC=CCOCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)CCOC2=C3COC/C=C/COCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801045679 | |

| Record name | Pacritinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801045679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

While the pathogenesis of myelofibrosis (MF) is still poorly understood, both primary and secondary (i.e. post-polycythemia vera or post-essential thrombocythemia) myelofibrosis have been associated with mutations of _JAK2_. Signaling pathways initiated by JAK2 generate a number of cytokines and growth factors responsible for hematopoiesis and immune functioning, and its dysregulation is thought to be a driver of MF pathogenesis. Pacritinib is thought to exert its pharmacologic activity via inhibition of wild-type JAK2, mutant JAK2V617F, and FMS-like tyrosine kinase 3 (FLT3). It has a greater inhibitory potency towards JAK2 than related proteins (e.g. JAK3, TYK2), and does not inhibit JAK1 at clinically relevant concentrations. Pacritinib also exhibits some inhibitory activity against other cellular kinases (e.g. CSF1R and IRAK1), although the clinical significance of this activity is unknown. | |

| Record name | Pacritinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11697 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

937272-79-2 | |

| Record name | Pacritinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937272-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pacritinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937272792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pacritinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11697 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pacritinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801045679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14,19-Dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa- 1(25),2,4,6(27),8,10,12(26),16,21,23-decaene, 11-[2-(1-pyrrolidinyl) ethoxy]-, (16E)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PACRITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G22N65IL3O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,7-dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one](/img/structure/B611886.png)

![1-(2,4-dimethoxyphenyl)-3-(2,6-dimethylphenyl)-7-[3-methoxy-4-(1-methylpiperidin-4-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one](/img/structure/B611890.png)

![3-(2-chloro-6-methylphenyl)-7-[2-methoxy-4-(1-methylpiperidin-4-yl)anilino]-1-(5-methoxypyridin-2-yl)-4H-pyrimido[4,5-d]pyrimidin-2-one](/img/structure/B611891.png)

![2-[2-(1-Azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride](/img/structure/B611899.png)